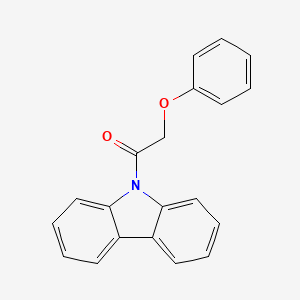

1-(9H-carbazol-9-yl)-2-phenoxyethanone

Description

1-(9H-Carbazol-9-yl)-2-phenoxyethanone is a carbazole-derived compound featuring a ketone group (ethanone) at position 1 and a phenoxy substituent at position 2 of the carbazole scaffold. The carbazole core consists of two benzene rings fused to a pyrrole ring, contributing to its aromatic stability and electronic properties.

Carbazole derivatives are widely studied for their antimicrobial, anticancer, and optoelectronic applications due to their planar structure and nitrogen heteroatom .

Properties

CAS No. |

6033-90-5 |

|---|---|

Molecular Formula |

C20H15NO2 |

Molecular Weight |

301.3 g/mol |

IUPAC Name |

1-carbazol-9-yl-2-phenoxyethanone |

InChI |

InChI=1S/C20H15NO2/c22-20(14-23-15-8-2-1-3-9-15)21-18-12-6-4-10-16(18)17-11-5-7-13-19(17)21/h1-13H,14H2 |

InChI Key |

HDHYFEPRKVKVGG-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)OCC(=O)N2C3=CC=CC=C3C4=CC=CC=C42 |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(9H-carbazol-9-yl)-2-phenoxyethanone typically involves the reaction of 9H-carbazole with 2-phenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out under reflux conditions in an organic solvent like dichloromethane. The product is then purified using column chromatography to obtain the desired compound in high yield .

Industrial Production Methods

Industrial production of 1-(9H-carbazol-9-yl)-2-phenoxyethanone may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, potentially using continuous flow reactors and automated purification systems to ensure high throughput and consistent quality .

Chemical Reactions Analysis

Types of Reactions

1-(9H-carbazol-9-yl)-2-phenoxyethanone undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydride in dimethylformamide (DMF) for nucleophilic substitution.

Major Products Formed

Oxidation: Carboxylic acids and ketones.

Reduction: Alcohols.

Substitution: Various substituted phenoxy derivatives.

Scientific Research Applications

Photovoltaic Materials

One of the prominent applications of 1-(9H-Carbazol-9-yl)-2-phenoxyethanone is in the field of organic photovoltaics (OPVs). Its structural characteristics allow it to function as an electron donor or acceptor in photovoltaic devices. Research has shown that carbazole derivatives can enhance the efficiency of solar cells by improving charge transport properties and light absorption capabilities. The compound's unique electronic properties make it a candidate for use in non-fullerene acceptors in OPV systems.

Organic Light Emitting Diodes (OLEDs)

The compound is also explored for applications in organic light-emitting diodes due to its luminescent properties. Carbazole derivatives are known for their ability to emit light when subjected to an electric current, making them suitable for use in OLED technology. Studies have indicated that incorporating 1-(9H-Carbazol-9-yl)-2-phenoxyethanone into OLED materials can lead to improved color purity and stability .

Antimicrobial Activity

Research has highlighted the potential antimicrobial properties of 1-(9H-Carbazol-9-yl)-2-phenoxyethanone. In vitro studies have demonstrated that compounds with carbazole structures exhibit significant antibacterial activity against various strains of bacteria, including Mycobacterium smegmatis and Pseudomonas aeruginosa. This suggests that 1-(9H-Carbazol-9-yl)-2-phenoxyethanone could be developed into a therapeutic agent for treating bacterial infections .

Case Studies and Experimental Findings

Several studies have been conducted to evaluate the efficacy and applications of 1-(9H-Carbazol-9-yl)-2-phenoxyethanone:

- Photovoltaic Efficiency : A study demonstrated that incorporating this compound into polymer blends for OPVs resulted in enhanced power conversion efficiencies compared to traditional fullerene-based systems.

- Antimicrobial Testing : In vitro tests revealed that derivatives based on this compound exhibited significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .

- OLED Performance : Experiments showed that devices using 1-(9H-Carbazol-9-yl)-2-phenoxyethanone as an emissive layer displayed improved brightness and color stability over time, making it a promising candidate for commercial OLED applications .

Mechanism of Action

The mechanism of action of 1-(9H-carbazol-9-yl)-2-phenoxyethanone involves its interaction with specific molecular targets and pathways. In biological systems, the compound may interact with enzymes or receptors, leading to modulation of cellular processes. For example, it may inhibit certain enzymes involved in cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Key Structural and Functional Insights:

Substituent Position: The position of the ethanone group (e.g., carbazol-9-yl vs. carbazol-2-yl) significantly alters electronic properties. For example, 1-(9H-carbazol-2-yl)ethanone exhibits stronger fluorescence than its position 1 analog . The phenoxy group in the target compound may improve solubility and binding affinity in biological systems compared to non-polar substituents .

Halogenation Effects: Halogenated derivatives, such as 1-(3,6-diiodo-9H-carbazol-9-yl)ethanone, show enhanced antimicrobial and photochemical activity due to increased electrophilicity and heavy-atom effects .

The target compound’s phenoxy group could similarly enable synergistic interactions with biological targets .

Applications in Materials Science: Ethyl or methoxy substitutions (e.g., 9-ethylcarbazole derivatives) improve solubility and processability in optoelectronic devices . The phenoxy group in the target compound may enhance electron transport in OLEDs .

Biological Activity

1-(9H-carbazol-9-yl)-2-phenoxyethanone is an organic compound distinguished by its unique structural features, combining a carbazole moiety with a phenoxy group. This compound has garnered interest in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article reviews the biological activity of 1-(9H-carbazol-9-yl)-2-phenoxyethanone, summarizing key findings from recent studies and highlighting its relevance in pharmacology.

Chemical Structure

The compound can be represented as follows:

Antimicrobial Properties

Research indicates that compounds similar to 1-(9H-carbazol-9-yl)-2-phenoxyethanone exhibit significant antimicrobial activity. For instance, phenoxyethanol, a related compound, has demonstrated effectiveness against a range of Gram-positive and Gram-negative bacteria, as well as yeasts . The structural similarity suggests that 1-(9H-carbazol-9-yl)-2-phenoxyethanone may also possess antimicrobial properties.

Cytotoxicity and Anticancer Potential

A study focusing on carbazole derivatives found that certain modifications could enhance cytotoxic effects against cancer cell lines. The introduction of the phenoxy group in 1-(9H-carbazol-9-yl)-2-phenoxyethanone may contribute to increased apoptosis in tumor cells . Experimental data show that similar compounds can induce cell cycle arrest and apoptosis in various cancer types.

Table 1: Summary of Cytotoxic Effects of Carbazole Derivatives

| Compound | Cell Line Tested | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| 1-(9H-Carbazol-9-yl)-2-phenoxyethanone | MCF7 (Breast Cancer) | TBD | Induction of Apoptosis |

| 5-(Carbazolyl)-2-methylthiazole | HeLa (Cervical Cancer) | TBD | Cell Cycle Arrest |

| 1-(5-(Carbazolyl)methyl)-2-methyl-1,3,4-oxadiazol | A549 (Lung Cancer) | TBD | Inhibition of Proliferation |

Skin Irritancy and Sensitization

A preliminary study evaluated the skin irritancy potential of phenoxyethanol, revealing that while it can induce irritation at high concentrations, it is generally well-tolerated at lower doses . This suggests that derivatives like 1-(9H-carbazol-9-yl)-2-phenoxyethanone may also exhibit similar skin compatibility profiles, making them suitable for topical applications.

Pharmacokinetics

Phenoxyethanol exhibits rapid absorption and metabolism in vivo, with significant dermal penetration observed in animal studies . Understanding the pharmacokinetics of related compounds is crucial for predicting the behavior of 1-(9H-carbazol-9-yl)-2-phenoxyethanone in biological systems.

Q & A

Q. Key Reaction Conditions Table

| Method | Catalyst/Solvent | Temperature/Time | Yield | Reference |

|---|---|---|---|---|

| Nucleophilic substitution | K₂CO₃/DMSO | 135°C, overnight | 67% | |

| Friedel-Crafts acylation | AlCl₃/CH₂Cl₂ | 0–20°C, 24h | 21–85% |

How can researchers validate the molecular structure of 1-(9H-carbazol-9-yl)-2-phenoxyethanone?

Basic Question

Structural confirmation requires multi-technique analysis:

- ¹H NMR : Characteristic peaks include aromatic protons (δ 7.2–8.6 ppm) and acetyl groups (δ 2.7 ppm) .

- X-ray crystallography : Programs like SHELXL refine crystal structures, resolving bond lengths and angles (e.g., C=O bond at ~1.21 Å) .

- Mass spectrometry : High-resolution MS confirms molecular weight (e.g., m/z 285.34 for C₂₀H₁₅NO) .

What safety precautions are critical when handling this compound?

Basic Question

The compound is classified under GHS Category 4 for acute toxicity (H302, H312, H332). Key precautions include:

- Personal protective equipment (PPE) : Gloves, lab coat, and eye protection .

- Ventilation : Use fume hoods to avoid inhalation of dust .

- First aid : For skin contact, wash with water; if ingested, seek medical attention immediately .

How can low reaction yields in carbazole acylation be addressed?

Advanced Question

Yield optimization strategies include:

- Catalyst selection : Palladium acetate with tri-tert-butylphosphine increases cross-coupling efficiency (67% vs. 35.6% without optimized catalysts) .

- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity of carbazole .

- Temperature control : Prolonged heating (e.g., 135°C for 24h) improves substitution kinetics .

Q. Yield Comparison Table

| Catalyst System | Solvent | Temperature | Time | Yield | Reference |

|---|---|---|---|---|---|

| Pd(OAc)₂/P(t-Bu)₃ | Xylene | 120°C | 7h | 67% | |

| AlCl₃ | CH₂Cl₂ | 0–20°C | 24h | 21% |

What methodologies are used to evaluate this compound in optoelectronic applications?

Advanced Question

For OLEDs or light-emitting devices:

- Suzuki coupling : Integrate carbazole with anthracene or phenanthroimidazole moieties to enhance charge transport (e.g., CAPI and CCAPI derivatives) .

- Photoluminescence (PL) : Measure emission spectra (e.g., λmax ~521 nm in toluene) to assess electroluminescent potential .

- Electrochemical analysis : Cyclic voltammetry determines HOMO/LUMO levels (e.g., HOMO: -5.36 eV, LUMO: -3.06 eV) .

How should researchers reconcile contradictory crystallographic data?

Advanced Question

Discrepancies in structural data (e.g., bond lengths) may arise from:

- Refinement protocols : SHELXL parameters (e.g., weighting schemes, displacement models) must be standardized .

- Twinned crystals : Use SHELXD/SHELXE for high-resolution data to resolve overlapping reflections .

- Validation tools : Check R-factors and residual density maps (e.g., R1 < 5% for reliable data) .

What are the challenges in functionalizing the carbazole core for biological activity?

Advanced Question

- Regioselectivity : Substitution at the 3- or 6-position requires directing groups (e.g., bromine for Suzuki coupling) .

- Stability : Hydrolysis-prone groups (e.g., esters) necessitate protective strategies during synthesis .

- Bioactivity screening : Derivatives with triazine or sulfonamide moieties show α-glucosidase inhibition (IC₅₀ ~0.5 µM) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.